5-Fluoro-2-(1-naphthylmethoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-(naphthalen-1-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO/c18-14-8-9-17(16(19)10-14)20-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABCJBISVQKICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Fluorinated Anilines and Arylmethoxy Scaffolds
The chemical identity of 5-Fluoro-2-(1-naphthylmethoxy)aniline is best understood by examining its constituent parts: a fluorinated aniline (B41778) core and an arylmethoxy scaffold. Both of these structural components have independently established themselves as privileged motifs in contemporary chemical research, particularly in the realm of drug discovery.
Fluorinated anilines are a class of organic compounds that have seen a surge in interest due to the unique properties conferred by the fluorine atom. researchgate.netnih.gov Fluorine, being the most electronegative element, can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. beilstein-journals.orgnih.gov The introduction of a fluorine atom into an aniline ring can modulate the basicity of the amino group, which can be crucial for optimizing a compound's pharmacokinetic profile. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism. nih.gov The strategic placement of fluorine on an aromatic ring is a widely used tactic in medicinal chemistry to fine-tune the electronic and steric properties of a molecule, thereby improving its therapeutic index. beilstein-journals.orgnih.gov
The arylmethoxy scaffold, in this case, a naphthylmethoxy group, also represents a significant feature in the design of bioactive molecules. The naphthalene (B1677914) ring system is a larger, more lipophilic aromatic scaffold compared to a simple phenyl ring, and it can engage in a variety of non-covalent interactions with biological macromolecules, including pi-stacking and hydrophobic interactions. The ether linkage provides a degree of conformational flexibility, allowing the naphthyl group to orient itself optimally within a binding pocket. Compounds bearing arylmethoxy moieties have been explored for a range of therapeutic applications, and the specific nature of the aryl group can have a profound impact on the compound's biological activity.
Structural Characterization Techniques for 5 Fluoro 2 1 Naphthylmethoxy Aniline
Spectroscopic Analysis for Definitive Structural Elucidation
Spectroscopic techniques are pivotal in elucidating the intricate structural details of 5-Fluoro-2-(1-naphthylmethoxy)aniline. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide a wealth of information regarding its chemical environment, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as fluorine-19.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring atoms. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), would exhibit characteristic signals for the aromatic protons on both the fluoroaniline (B8554772) and naphthalene (B1677914) rings, the benzylic protons of the methoxy (B1213986) bridge, and the amine protons. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (e.g., doublets, triplets, multiplets) provide information about adjacent protons. The chemical shifts of the aromatic protons are influenced by the electron-donating and electron-withdrawing effects of the substituents. For instance, the protons on the fluoroaniline ring will have their chemical shifts affected by both the amino and fluoro groups. researchgate.net
Table 1: Representative ¹H NMR Data for this compound
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Naphthalene Ring Protons | 7.20 - 8.30 | Multiplet |
| Fluoroaniline Ring Protons | 6.50 - 7.10 | Multiplet |
| Methoxy Bridge (-OCH₂-) | ~5.20 | Singlet |
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. The spectrum of this compound would show a series of peaks in the aromatic region (typically 110-160 ppm) corresponding to the carbon atoms of the fluoroaniline and naphthalene rings. The carbon of the methoxy bridge (-OCH₂-) would appear in the upfield region (around 60-70 ppm). The presence of the fluorine atom will cause splitting of the signals for the carbon atoms to which it is directly attached and those in close proximity, providing further structural confirmation. hmdb.cachemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
|---|---|
| Naphthalene Ring Carbons | 120 - 135 |
| Fluoroaniline Ring Carbons | 110 - 155 |
¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing this compound. wikipedia.org Fluorine-19 is a 100% naturally abundant nucleus with a spin of ½, making it ideal for NMR analysis. The ¹⁹F NMR spectrum will show a single signal for the fluorine atom, and its chemical shift provides information about the electronic environment around the fluorine. thermofisher.com Furthermore, coupling between the fluorine and nearby protons (¹H-¹⁹F coupling) can be observed in both the ¹H and ¹⁹F spectra, which helps to confirm the position of the fluorine atom on the aniline (B41778) ring. magritek.com The chemical shift range for organofluorine compounds is broad, which often leads to well-resolved spectra with minimal peak overlap. thermofisher.com
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and, consequently, the elemental composition of this compound. rsc.org This technique measures the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy. The experimentally determined exact mass can be compared to the calculated mass for the proposed molecular formula, C₁₇H₁₄FNO, to confirm its elemental composition. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄FNO |
| Calculated Exact Mass | 267.1059 |
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. d-nb.info The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within its structure. Key expected vibrational frequencies include N-H stretching vibrations for the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching vibrations for the aromatic and methylene (B1212753) groups, C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹), and C-O and C-N stretching vibrations. The presence of a C-F bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum. researchgate.netwwjmrd.com
Table 4: Key FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| C-O Ether | C-O Stretch | 1050 - 1250 |
Chromatographic Methods for Purity Assessment and Identity Verification
Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts, thereby ensuring its purity. These methods can also be used for identity verification by comparing the retention time of the sample to that of a known standard.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase and a polar mobile phase. The compound would elute at a characteristic retention time under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The purity of the sample can be determined by the area percentage of the main peak in the chromatogram. By coupling the HPLC system to a UV detector, the identity of the peak can be further confirmed by comparing its UV spectrum to that of a reference standard.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. For a compound such as this compound, GC is a suitable method for assessing its purity and can be coupled with a mass spectrometer (GC-MS) for definitive identification. The technique separates components of a mixture based on their differential partitioning between a stationary phase, typically a viscous liquid coated on an inert solid support inside a long, thin capillary column, and a mobile phase, which is an inert gas.
Given the molecular structure of this compound, which includes aromatic rings and a polar amine group, a specific set of GC parameters is required for effective analysis. The compound's relatively high molecular weight and polarity necessitate a high-temperature oven program to ensure it elutes from the column in a reasonable time frame.
Detailed Research Findings
While specific, peer-reviewed GC analysis data for this compound is not extensively published, methodology can be constructed based on established analytical protocols for similar aromatic amines and polycyclic aromatic compounds. epa.govepa.gov The analysis would typically be performed on a capillary GC system.
The selection of the stationary phase is critical. A mid-polarity column, such as one coated with (5%-phenyl)-methylpolysiloxane (equivalent to phases like SE-54 or DB-5), is often employed for the analysis of aromatic amines. epa.govysu.edu This type of stationary phase provides good selectivity for polarizable compounds.
For detection, a Flame Ionization Detector (FID) can be used for general-purpose purity analysis, as it responds to nearly all organic compounds. However, a Nitrogen-Phosphorus Detector (NPD) would offer higher selectivity and sensitivity for a nitrogen-containing compound like this aniline derivative. epa.gov For unequivocal identification, coupling the gas chromatograph to a Mass Spectrometer (MS) is the preferred method. A GC-MS system would not only separate the compound from any impurities but also provide a mass spectrum that serves as a molecular fingerprint, confirming its identity. epa.gov
The following interactive table outlines typical instrumental parameters that would be applied for the analysis of this compound.
Interactive Data Table: Illustrative GC Parameters for Analysis
| Parameter | Value | Rationale |
| GC System | Capillary Gas Chromatograph | Provides high resolution needed for separating closely related impurities. |
| Injector Type | Split/Splitless | Allows for a wide range of sample concentrations. A splitless injection would be used for trace analysis. |
| Injector Temp. | 280 - 300 °C | Ensures complete and rapid vaporization of the high-boiling point analyte without thermal degradation. |
| Column Phase | (5%-Phenyl)-methylpolysiloxane | A robust, mid-polarity phase suitable for a wide range of aromatic and moderately polar compounds. ysu.edu |
| Column Dim. | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions offering a good balance of resolution, analysis time, and sample capacity. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phases. Helium is most common, while Hydrogen can provide faster analysis times. |
| Flow Rate | 1.0 - 1.5 mL/min | Typical flow rate for a 0.25 mm ID column to ensure optimal chromatographic efficiency. |
| Oven Program | Initial: 150°C, hold 1 minRamp: 15°C/min to 320°CHold: 10 min | A temperature ramp is necessary to elute the compound. The high final temperature ensures elution of high-boiling components. |
| Detector | Mass Spectrometer (MS) | Provides definitive identification through mass fragmentation patterns and high sensitivity. epa.gov |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible and library-searchable mass spectra. |
| MS Scan Range | 40 - 500 m/z | Covers the expected mass of the parent ion (267.3 g/mol ) and its characteristic fragments. |
Computational Chemistry and Theoretical Investigations of 5 Fluoro 2 1 Naphthylmethoxy Aniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
A thorough review of scientific literature did not yield any specific studies that have performed quantum chemical calculations on 5-Fluoro-2-(1-naphthylmethoxy)aniline to determine its electronic structure and reactivity profile.
Such a study would typically involve the use of methods like Density Functional Theory (DFT) to calculate properties such as:
Optimized molecular geometry: The three-dimensional arrangement of atoms.
Electron distribution: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity.
Molecular electrostatic potential (MEP) maps: To identify sites susceptible to electrophilic and nucleophilic attack.
Reactivity descriptors: Such as electronegativity, hardness, and softness, derived from the HOMO and LUMO energies.
Without published research, no data on these parameters for this compound can be provided.
Molecular Dynamics Simulations for Conformational Analysis and Molecular Flexibility
No specific molecular dynamics (MD) simulation studies for this compound have been found in the reviewed literature.
MD simulations would provide insights into the dynamic behavior of the molecule over time, which is essential for understanding its interactions with its environment. Key analyses in such a study would include:
Conformational landscape: Identifying the most stable and frequently occurring three-dimensional shapes of the molecule.
Flexibility of chemical bonds and angles: Understanding how the molecule might adapt its shape, for instance, when binding to a biological target.
Solvent effects: How the presence of a solvent like water influences the molecule's conformation and flexibility.
As no such studies are publicly available, there is no data to present on the conformational analysis or molecular flexibility of this compound.
Molecular Docking Studies for Exploring Potential Binding Modes with Biological Macromolecules
There are no published molecular docking studies specifically investigating the binding of this compound to any biological macromolecules.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this compound, this would involve:
Identifying potential protein targets.
Predicting the binding affinity and pose of the compound within the active site of a target protein.
Analyzing intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
Without any available research, it is not possible to discuss the potential binding modes or biological targets of this compound.
In Silico Prediction of Molecular Interaction Properties
While basic molecular properties for this compound are available in databases like PubChem, in-depth in silico predictions of its molecular interaction properties from dedicated studies are not available. nih.gov
This type of investigation would typically use computational tools to predict:
Lipophilicity (logP): A key determinant of a molecule's ability to cross cell membranes.
Aqueous solubility: The extent to which the compound dissolves in water.
ADME (Absorption, Distribution, Metabolism, and Excretion) properties: Predicting the pharmacokinetic profile of the compound in a biological system.
The following table contains some basic computed properties for this compound, sourced from the PubChem database. nih.gov However, this does not constitute a detailed in silico study of its interaction properties as would be found in dedicated research articles.
| Property | Value | Source |
| Molecular Weight | 267.30 g/mol | PubChem |
| XLogP3-AA | 4.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 267.105942232 Da | PubChem |
| Topological Polar Surface Area | 35.3 Ų | PubChem |
| Heavy Atom Count | 20 | PubChem |
No Publicly Available Research Found for "this compound" SAR Studies
Following a comprehensive search of publicly accessible scientific literature and databases, no specific research was found detailing the Structure-Activity Relationship (SAR) studies, rational design, synthesis of analogues, or Quantitative Structure-Activity Relationship (QSAR) modeling for the chemical compound This compound .
The highly detailed and specific nature of the requested article structure suggests that such information may exist in proprietary internal research documents, specialized patent applications not indexed in standard search engines, or non-publicly available academic theses. Without access to such sources, it is not possible to generate a scientifically accurate and informative article that adheres to the provided detailed outline.
Therefore, the content for the following requested sections could not be generated:
Structure Activity Relationship Sar Studies of 5 Fluoro 2 1 Naphthylmethoxy Aniline Analogues
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Additionally, no data could be found to create the requested data tables or the final table of mentioned compounds.
Investigation of Molecular Mechanisms of Action for 5 Fluoro 2 1 Naphthylmethoxy Aniline and Analogues
Mechanistic Hypotheses Based on Structural Features and Computational Predictions
The chemical architecture of 5-Fluoro-2-(1-naphthylmethoxy)aniline provides several clues to its potential mechanisms of action. The molecule incorporates a fluoroaniline (B8554772) moiety and a naphthylmethoxy group, both of which are common in biologically active compounds.
The presence of the aniline (B41778) group suggests a potential for metabolic activation. Arylamines are known to undergo biotransformation, which can lead to the formation of reactive intermediates. The fluorine atom at the 5-position of the aniline ring can influence the electronic properties of the molecule, potentially affecting its metabolic stability and interaction with biological targets. Fluorine substitution is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. researchgate.net
The naphthylmethoxy moiety is a bulky, lipophilic group that can facilitate binding to hydrophobic pockets within proteins. The naphthalene (B1677914) ring itself is susceptible to oxidative metabolism by cytochrome P450 (P450) enzymes. researchgate.net This metabolic process can lead to the formation of reactive epoxide and quinone metabolites, which are capable of covalently modifying cellular macromolecules. researchgate.netresearchgate.net
Computational approaches, such as in silico target fishing, can be employed to predict potential biological targets for novel compounds. unipi.itmdpi.com These methods compare the structure of a query molecule to libraries of compounds with known biological activities to identify potential protein targets. unipi.itmdpi.com For fluoroaniline derivatives, computational docking studies have explored potential interactions with protein kinases, such as B-raf, which are implicated in cancer. nih.govresearchgate.net While specific in silico studies on this compound are not widely published, the structural similarity to other kinase inhibitors suggests that this class of enzymes could be a hypothetical target.
Table 1: Structural Features and Corresponding Mechanistic Hypotheses
| Structural Feature | Potential Mechanistic Implication |
| Fluoroaniline Moiety | Potential for metabolic activation to reactive intermediates; modulation of electronic properties and metabolic stability. |
| Naphthylmethoxy Group | Facilitation of binding to hydrophobic pockets of target proteins; susceptibility to oxidative metabolism. |
| Fluorine Substitution | Influence on pharmacokinetic and pharmacodynamic properties. |
Exploration of Binding Modalities with Target Macromolecules (e.g., enzyme-ligand interactions)
While direct experimental evidence for the binding of this compound to specific macromolecules is limited in publicly available literature, insights can be drawn from computational docking simulations of structurally related compounds.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net For instance, studies on other fluoroaniline derivatives have shown potential binding to the ATP-binding pocket of protein kinases. nih.gov In such a hypothetical scenario for this compound, the naphthylmethoxy group would likely occupy a hydrophobic region of the binding site, while the fluoroaniline portion could form hydrogen bonds or other polar interactions with amino acid residues.
The specific interactions would be dictated by the topology and amino acid composition of the binding site. Key interactions could involve:
Hydrogen bonding: The amino group of the aniline moiety could act as a hydrogen bond donor, while the ether oxygen and the fluorine atom could act as hydrogen bond acceptors.
Hydrophobic interactions: The naphthalene ring and the phenyl ring of the aniline are expected to engage in significant hydrophobic interactions.
Pi-stacking: The aromatic rings could participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the target protein's binding site.
Further in silico and experimental studies, such as X-ray crystallography or NMR spectroscopy, would be necessary to validate these hypothetical binding modalities.
Analysis of Chemical Transformations Leading to Active Forms (e.g., prodrug activation mechanisms)
The concept of metabolic activation is central to the potential mechanism of action of many aniline and naphthalene-containing compounds. It is plausible that this compound acts as a prodrug, requiring enzymatic transformation to exert its biological effects.
The primary routes of metabolic activation for arylamines involve N-oxidation, leading to the formation of hydroxylamines and nitrosoarenes. These metabolites are electrophilic and can form covalent adducts with nucleophilic sites on proteins and DNA.
The naphthalene moiety is known to be metabolized by P450 enzymes to form naphthalene-1,2-oxide. researchgate.netresearchgate.net This epoxide is a reactive electrophile that can be detoxified by conjugation with glutathione (B108866) or hydrolyzed by epoxide hydrolase. nih.gov However, it can also rearrange to form naphthols or react with cellular macromolecules. The formation of reactive quinone species from the diol metabolites is another potential activation pathway. researchgate.net
Therefore, the bioactivation of this compound could proceed through one or both of these pathways, leading to the generation of reactive species that are ultimately responsible for the compound's biological activity.
Table 2: Potential Metabolic Activation Pathways
| Parent Moiety | Metabolic Enzymes | Reactive Metabolites | Potential Consequence |
| Aniline | Cytochrome P450, Peroxidases | Hydroxylamines, Nitrosoarenes | Covalent binding to proteins and DNA |
| Naphthalene | Cytochrome P450 | Naphthalene-1,2-oxide, Naphthoquinones | Covalent binding to macromolecules, oxidative stress |
Derivatization Strategies and the Development of Advanced Chemical Tools Based on 5 Fluoro 2 1 Naphthylmethoxy Aniline
Synthesis of Probes for Specific Molecular Recognition Studies
There is no available research describing the synthesis of molecular probes from 5-Fluoro-2-(1-naphthylmethoxy)aniline for molecular recognition studies.
Scaffold Diversification and Library Generation through Chemical Derivatization
There are no published methods or examples of using this compound as a scaffold for chemical library generation.
Conjugation Chemistry for the Development of Functionalized Materials or Sensors
No information exists in the scientific literature regarding the conjugation of this compound to other molecules for the development of functionalized materials or sensors.
Future Research Directions and Perspectives in the 5 Fluoro 2 1 Naphthylmethoxy Aniline Chemical Space
Unexplored Synthetic Avenues and Methodological Advancements
The synthesis of 5-Fluoro-2-(1-naphthylmethoxy)aniline is not extensively detailed in publicly available literature, suggesting that its preparation likely relies on established, yet potentially unoptimized, synthetic protocols. A plausible and classical approach would involve the Williamson ether synthesis, a robust method for forming the ether linkage. This would likely entail the reaction of 5-fluoro-2-aminophenol with 1-(bromomethyl)naphthalene (B1266630) in the presence of a suitable base.
While this traditional method is reliable, significant opportunities exist for methodological advancements to enhance efficiency, yield, and green chemistry principles. Modern synthetic organic chemistry offers a toolkit of innovative techniques that could be applied to the synthesis of this and related compounds.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. researchgate.netnih.gov The application of microwave irradiation to the etherification step could dramatically reduce reaction times compared to conventional heating. researchgate.net Furthermore, microwave-assisted synthesis can be performed in a more environmentally friendly manner, sometimes even without the need for a solvent. nih.gov
Flow chemistry , another transformative technology, offers precise control over reaction parameters such as temperature, pressure, and reaction time. Current time information in St Louis, MO, US. The combination of microwave and flow chemistry has shown particular promise in industrial applications, allowing for safe and efficient scale-up of reactions. nih.gov A continuous flow process for the synthesis of This compound could offer superior control over exotherms and mixing, leading to a more consistent and scalable production method.
Furthermore, the core C-N and C-O bond formations are amenable to exploration with novel catalytic systems. Transition metal catalysis, employing metals such as palladium, copper, and nickel, has revolutionized cross-coupling reactions for the formation of C-N bonds. nih.gov While likely not the primary route for the ether linkage in this specific molecule, these methods are highly relevant for the synthesis of diverse aniline (B41778) derivatives. For instance, metallaphotocatalysis is a cutting-edge field that merges photoredox catalysis with transition metal catalysis to enable novel bond formations under mild conditions. nih.gov Exploring such catalytic systems could open up new pathways to functionalized analogs of the target compound.
Emerging Computational Methodologies in Compound Design and Interaction Prediction
The structural features of This compound —a hydrogen bond-donating amino group, a hydrogen bond-accepting ether oxygen, a lipophilic naphthyl ring, and a strategically placed fluorine atom—make it an interesting candidate for computational investigation, particularly in the context of drug discovery.
Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a specific target protein. researchgate.netCurrent time information in St Louis, MO, US. By docking This compound and its virtual derivatives into the active sites of various enzymes or receptors, researchers can gain insights into potential biological activities and guide the design of more potent and selective analogs. nih.govresearchgate.netnih.govCurrent time information in St Louis, MO, US.alfa-chemistry.com
Quantitative Structure-Activity Relationship (QSAR) studies offer a way to correlate the physicochemical properties of a series of compounds with their biological activity. mdpi.com For a library of analogs based on the This compound scaffold, QSAR models could be developed to predict the biological activity of newly designed molecules, thereby prioritizing synthetic efforts. mdpi.com The fluorine substituent, in particular, can significantly influence properties like lipophilicity and metabolic stability, making it a key parameter in QSAR models for fluoro-substituted compounds. mdpi.com
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development. In silico ADMET prediction tools can provide valuable information on the likely pharmacokinetic and toxicological profile of a compound before it is even synthesized. nih.govnih.govnih.govnih.govossila.com For This compound , these tools could predict its oral bioavailability, blood-brain barrier penetration, metabolic pathways, and potential for toxicity.
The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery. bldpharm.commdpi.com ML models can be trained on large datasets of chemical structures and biological activities to identify novel drug candidates, predict their properties with high accuracy, and even suggest optimal synthetic routes. bldpharm.commdpi.com By applying ML algorithms to the chemical space around This compound , researchers could accelerate the discovery of new lead compounds with desired biological profiles. mdpi.com
A comprehensive computational workflow for this compound would involve:
Generation of a virtual library of analogs with diverse substitutions.
High-throughput docking of this library against a panel of biological targets.
Development of QSAR models based on the docking scores and calculated physicochemical properties.
In silico ADMET prediction for the most promising candidates.
Utilization of ML models to refine the selection process and propose novel, high-potential structures.
Potential for Development of Novel Molecular Scaffolds and Chemical Building Blocks
The This compound molecule can be viewed not just as a single entity, but as a foundation for the development of a diverse array of more complex molecular scaffolds and chemical building blocks. The strategic placement of the fluorine atom and the amino and ether functionalities on the aniline ring provides multiple points for chemical modification and elaboration.
The 5-fluoro-2-alkoxyaniline core is a valuable building block in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity to target proteins, while the alkoxy group can be varied to modulate solubility and other physicochemical properties. alfa-chemistry.commdpi.com This scaffold can serve as a starting point for the synthesis of various heterocyclic compounds, which are ubiquitous in pharmaceuticals. For instance, the amino group can be readily acylated, alkylated, or used in cyclization reactions to construct new ring systems.
The presence of the aniline moiety suggests that this compound could be a precursor for the synthesis of various nitrogen-containing heterocycles, such as quinolines, quinazolines, and benzodiazepines, many of which exhibit a broad range of biological activities. The indole (B1671886) scaffold, for example, is considered a "privileged" structure in medicinal chemistry due to its presence in numerous natural products and approved drugs. Synthetic strategies could be devised to transform the aniline portion of the molecule into an indole ring, thereby accessing a new class of compounds.
Furthermore, the concept of molecular scaffolds —core structures that can be decorated with various functional groups—is central to modern drug discovery and materials science. nih.govmdpi.com The rigid and planar naphthyl group, combined with the more flexible aniline portion, could allow This compound to serve as a scaffold for presenting functional groups in a specific three-dimensional arrangement. This could be particularly useful for designing molecules that target protein-protein interactions or have specific material properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Fluoro-2-(1-naphthylmethoxy)aniline, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) of a nitro or halogen group on the aniline ring. For example:
-
Step 1 : Introduce the naphthylmethoxy group to a fluorinated nitroaniline precursor using a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C .
-
Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol .
-
Key variables : Temperature, solvent polarity, and catalyst selection significantly impact reaction efficiency. Lower yields (<50%) are observed with steric hindrance from the naphthyl group, requiring optimized stoichiometry .
Table 1 : Comparison of synthetic methods
Precursor Reagents/Conditions Yield (%) Purity (HPLC) 5-Fluoro-2-nitroaniline 1-Naphthylmethanol/K₂CO₃/DMF/100°C 62 95% 5-Fluoro-2-chloroaniline 1-Naphthylmethoxide/CuI/DMSO/80°C 48 89%
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign signals for the fluorine-substituted aromatic ring (δ 6.8–7.5 ppm) and naphthyl protons (δ 7.2–8.5 ppm). The methoxy group appears as a singlet near δ 3.9 ppm .
- FT-IR : Confirm the amine (-NH₂) stretch at ~3400 cm⁻¹ and C-F vibration at 1220–1150 cm⁻¹ .
- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) and detect byproducts (e.g., unreacted nitro precursor) .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?
- Methodology :
-
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the aromatic ring. The fluorine atom directs electrophiles to the para position relative to itself, while the naphthylmethoxy group activates the ortho position .
-
Validation : Compare predicted sites with experimental bromination (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) outcomes. Contradictions between theory and practice may arise from steric effects of the naphthyl group .
Table 2 : Calculated vs. observed electrophilic substitution sites
Electrophile Predicted Site (DFT) Observed Site (HPLC-MS) Br₂ C4 (para to F) C4 (major), C6 (minor) NO₂⁺ C3 (ortho to OCH₂-naphthyl) C3 (exclusive)
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
- Methodology :
- Accelerated degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40°C for 14 days. Monitor degradation via HPLC and identify products (e.g., hydrolyzed naphthylmethoxy group) .
- Contradiction analysis : If stability data conflict (e.g., instability reported in alkaline media but not neutral), verify experimental conditions (e.g., dissolved oxygen levels, light exposure) and use LC-MS to detect trace degradation products .
Q. How can factorial design optimize the synthesis to minimize byproducts?
- Methodology :
- Apply a 2³ factorial design to test variables: temperature (60°C vs. 100°C), solvent (DMF vs. DMSO), and catalyst (none vs. CuI). Measure responses (yield, byproduct %).
- Statistical analysis : Use ANOVA to identify significant factors. For example, CuI reduces byproducts (p < 0.05) but increases cost. Pareto charts prioritize variables for scale-up .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Figure 1: A simplified representation of the retrosynthetic disconnection of the target molecule into its key precursors.